L-Glyceric acid hemicalcium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

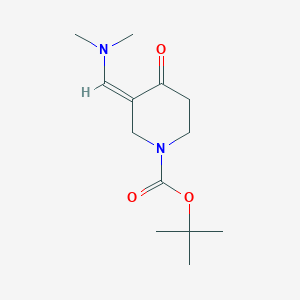

L-Glyceric acid hemicalcium salt (L-GHA) is a compound that can be used in various scientific research applications. It is a white, odorless, inorganic salt that is water-soluble and non-toxic. L-GHA is an important building block for many biochemical and physiological processes, and has been studied for its potential use in the development of new drugs, medical treatments, and food products.

Aplicaciones Científicas De Investigación

Biotechnological Production : Glyceric acid has potential in biotechnological applications, especially as a target compound for new surplus glycerol applications in biodiesel and oleochemical industries. It can be mass-produced from glycerol feedstock using a biotechnological process involving acetic acid bacteria, which is significant for industrial applications (Habe et al., 2009).

Medical Diagnosis and Treatment : The determination of the configuration of glyceric acid is crucial for diagnosing D-glyceric and L-glyceric acidurias. These are inherited metabolic diseases characterized by increased excretion of glyceric acid. Chiral liquid chromatography tandem mass spectrometry is used for this purpose, indicating its importance in medical diagnostics (Rashed et al., 2002).

Microbial Resolution for Production : L-Glyceric acid can be produced from DL-Glyceric acid using microbial resolution. This involves isolating bacterial strains capable of enantiospecific degradation of D-Glyceric acid, indicating a method for producing enantiomerically pure L-Glyceric acid (Sato et al., 2015).

Enantioselective Potentiometric Electrodes : The development of enantioselective potentiometric membrane electrodes for L- and D-Glyceric acids shows their potential in biochemical and clinical analyses. These electrodes can be used for the assay of glyceric acids in serum samples, demonstrating their utility in medical and biochemical research (Stefan-van Staden et al., 2011).

Cytotoxicity Evaluation : The synthesis of derivatives from glyceric acid, like dilinoleoyl-D-glyceric acid, and their evaluation for cytotoxicity to human cells highlight the potential of glyceric acid derivatives in pharmacology and toxicology studies (Sato et al., 2011).

Safety and Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, avoid letting the product enter drains .

Mecanismo De Acción

Biochemical Pathways

L-Glyceric acid, a component of L-Glyceric acid hemicalcium salt, is known to be an intermediate in the glycolysis pathway . Glycolysis is a crucial metabolic pathway that breaks down glucose to produce energy in the form of ATP.

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and how it is distributed within the body .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of L-Glyceric acid hemicalcium salt can be achieved by the reaction between L-glyceric acid and calcium hydroxide.", "Starting Materials": ["L-glyceric acid", "calcium hydroxide"], "Reaction": [ "Step 1: Dissolve L-glyceric acid in water.", "Step 2: Add calcium hydroxide to the solution.", "Step 3: Stir the mixture at room temperature for several hours.", "Step 4: Filter the resulting precipitate.", "Step 5: Wash the precipitate with water and dry it in a vacuum oven.", "Step 6: The resulting product is L-Glyceric acid hemicalcium salt." ] } | |

| 14028-63-8 | |

Fórmula molecular |

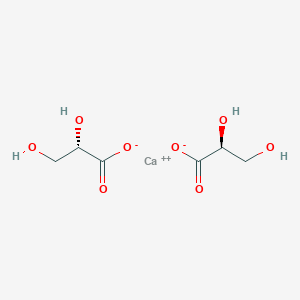

C3H6CaO4 |

Peso molecular |

146.16 g/mol |

Nombre IUPAC |

calcium;(2S)-2,3-dihydroxypropanoate |

InChI |

InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m0./s1 |

Clave InChI |

SFSPYQVJHDHQPR-DKWTVANSSA-N |

SMILES isomérico |

C([C@@H](C(=O)O)O)O.[Ca] |

SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |

SMILES canónico |

C(C(C(=O)O)O)O.[Ca] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)